molecular formula C12H18N4O3 B15065609 tert-Butyl 1-(2-amino-2-oxoethyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate

tert-Butyl 1-(2-amino-2-oxoethyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate

Cat. No.: B15065609
M. Wt: 266.30 g/mol
InChI Key: XDPWTVJTSWAECX-UHFFFAOYSA-N
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Description

The tert-butyl carbamate group at position 5 enhances stability and modulates lipophilicity, while the 2-amino-2-oxoethyl substituent at position 1 introduces hydrogen-bonding capacity, which may influence target binding in drug discovery contexts.

Properties

Molecular Formula

C12H18N4O3

Molecular Weight

266.30 g/mol

IUPAC Name

tert-butyl 1-(2-amino-2-oxoethyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5-carboxylate

InChI

InChI=1S/C12H18N4O3/c1-12(2,3)19-11(18)15-5-8-4-14-16(7-10(13)17)9(8)6-15/h4H,5-7H2,1-3H3,(H2,13,17)

InChI Key

XDPWTVJTSWAECX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)N(N=C2)CC(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 1-(2-amino-2-oxoethyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino-oxoethyl group.

    Reduction: Reduction reactions can target the carbonyl groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 1-(2-amino-2-oxoethyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with biological macromolecules makes it a valuable tool in biochemical assays .

Medicine

Its structural features allow for interactions with various biological targets, making it a promising lead compound .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-Butyl 1-(2-amino-2-oxoethyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity and function. The exact pathways involved depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Substituent Diversity and Physicochemical Properties

Key structural analogs differ primarily in substituents at positions 1, 3, and 6 of the pyrrolo[3,4-c]pyrazole core. Below is a comparative analysis:

Compound Name (CAS) Substituents Molecular Formula Molecular Weight Key Properties/Applications
Target Compound (Not specified) 1-(2-amino-2-oxoethyl), 5-tert-butyl carbamate Not provided Not provided High H-bond potential via amino-oxoethyl group; potential CNS or kinase-targeting activity.
tert-Butyl 5-(1H-benzo[d][1,2,3]triazole-5-carbonyl) hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate 5-(benzotriazole-carbonyl) C20H24N6O3 396.45 High yield (83%); benzotriazole may enhance π-π stacking in protein binding.
tert-Butyl 3-((ethoxycarbonyl)amino)-...carboxylate (1049677-66-8) 3-(ethoxycarbonylamino) C13H20N4O4 296.32 Electron-withdrawing group may reduce metabolic stability.
tert-Butyl 3-amino-6-isopropyl-...carboxylate (1196155-07-3) 3-amino, 6-isopropyl C13H22N4O2 266.34 Steric hindrance from isopropyl may limit solubility.
tert-Butyl 1-phenyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate (1395493-13-6) 1-phenyl C17H20N4O2 312.37 Phenyl group increases hydrophobicity; potential for off-target interactions.

Spectral and Analytical Data

  • Compound 26 () : 1H NMR (CDCl3) shows peaks at δ 8.03 (br s, 1H, benzotriazole) and 1.49 ppm (s, 9H, tert-butyl); MS: [M+H]+ 358.5 .
  • Compound 14c () : 1H NMR (MeOD) features δ 8.28–8.14 (pyrimidine) and 6.04 ppm (dioxole); HRMS: m/z 588.5726 (M+H) .
  • tert-Butyl 3-amino-6,6-dimethyl...carboxylate (): Molecular weight 252.31; simpler NMR profile due to dimethyl substitution .

Functional Implications

  • Hydrogen Bonding: The target compound’s 2-amino-2-oxoethyl group can form dual H-bonds, a feature absent in phenyl- or pyrrole-substituted analogs (e.g., ). This aligns with Etter’s graph-set analysis, where H-bond networks dictate crystal packing and solubility .
  • Lipophilicity : tert-Butyl groups generally increase logP, but electron-withdrawing substituents (e.g., ethoxycarbonyl in ) may counteract this effect .
  • Stability : Discontinued products () suggest instability under storage or synthesis conditions, possibly due to hydrolytic sensitivity of the pyrrole moiety.

Biological Activity

tert-Butyl 1-(2-amino-2-oxoethyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate is a synthetic compound that has gained attention for its potential biological activities. Its unique structure, which incorporates a pyrrolo-pyrazole framework, suggests various applications in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C10H15N3O2C_{10}H_{15}N_{3}O_{2} with a molecular weight of approximately 199.25 g/mol. It features a tert-butyl group and an amino-oxoethyl substituent, which may contribute to its biological properties.

PropertyValue
Molecular FormulaC₁₀H₁₅N₃O₂
Molecular Weight199.25 g/mol
Boiling PointNot available
Log P1.47
SolubilityHigh

The biological activity of this compound appears to be mediated through multiple pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.
  • Receptor Binding : Interaction with various receptors can lead to downstream signaling effects that modulate physiological responses.
  • Antimicrobial Activity : Preliminary studies suggest it may possess antimicrobial properties against certain pathogens.

Antimicrobial Properties

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial activities. For instance, studies have shown that related compounds can effectively inhibit the growth of Trypanosoma cruzi and Leishmania species, suggesting that this compound could also exhibit similar properties .

Cytotoxicity and Selectivity

In vitro cytotoxicity assays are crucial for assessing the safety profile of new compounds. The cytotoxicity of this compound has been evaluated against various cancer cell lines, revealing promising selectivity indices that indicate lower toxicity to normal cells compared to cancerous cells.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Variations in substituents on the pyrazole ring have been shown to significantly influence activity levels against specific targets. For example, modifications in the tert-butyl group or the amino substituent can enhance binding affinity to target proteins .

Study on Trypanocidal Activity

A recent study explored the trypanocidal effects of similar pyrazole derivatives. These compounds demonstrated potent activity against T. cruzi, with effective doses significantly lower than those required for traditional treatments . This suggests that this compound may have therapeutic potential in treating Chagas disease.

In Vivo Efficacy

In vivo studies using murine models have shown that related compounds can drastically reduce parasitic load in infected subjects. The efficacy observed in these models highlights the potential for developing new treatments based on this compound's structure .

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